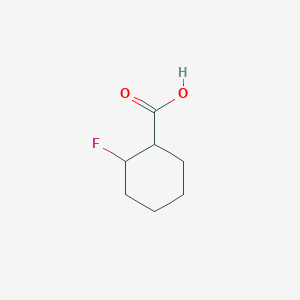

2-Fluorocyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYPUQYKYGDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529678-51-0 | |

| Record name | 2-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereoselective Approaches to 2 Fluorocyclohexane 1 Carboxylic Acid

General Strategies for the Synthesis of Fluorinated Cyclohexanecarboxylic Acids

The synthesis of fluorinated cyclohexanecarboxylic acids can be achieved through various strategic approaches, including the direct introduction of fluorine onto a pre-existing cyclohexane (B81311) ring or the construction of the ring system with fluorine already incorporated. Key methodologies include hydroxy-fluorine exchange, decarboxylative fluorination, and multicomponent reaction sequences.

Introduction of Fluorine via Hydroxy-Fluorine Exchange

A common and direct method for introducing a fluorine atom into a molecule is through the substitution of a hydroxyl group. This transformation, known as hydroxy-fluorine exchange or deoxofluorination, typically employs specialized fluorinating reagents.

A pertinent example of this strategy is seen in the synthesis of fluorinated β-aminocyclohexanecarboxylic acid derivatives. In this approach, a hydroxylated precursor is treated with a deoxofluorinating agent to replace the -OH group with a fluorine atom. One such reagent used for this purpose is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction conditions, such as temperature and solvent, can be varied to optimize the yield of the fluorinated product. This method provides a regioselective and stereoselective pathway to introduce fluorine onto the cyclohexane skeleton, starting from a corresponding hydroxylated analog.

Decarboxylative Fluorination Protocols

Decarboxylative fluorination is a powerful strategy that converts an aliphatic carboxylic acid into an alkyl fluoride by replacing the carboxylic acid group with a fluorine atom. This transformation is particularly useful as carboxylic acids are widely available starting materials.

Modern decarboxylative fluorination methods often proceed via radical intermediates. One prominent approach utilizes visible light-promoted photoredox catalysis. nih.govprinceton.edu In this process, a photocatalyst, upon absorbing light, initiates the oxidation of a carboxylate to form a carboxyl radical. This radical rapidly extrudes carbon dioxide to generate an alkyl radical, which is then trapped by a fluorine atom source, such as Selectfluor®, to yield the final alkyl fluoride. nih.govprinceton.edu This method is known for its operational simplicity and broad substrate scope under redox-neutral conditions. nih.gov

Another effective protocol involves silver-catalyzed decarboxylative fluorination. nih.govorganic-chemistry.org Using a catalytic amount of a silver salt, such as silver nitrate (AgNO₃), aliphatic carboxylic acids can be efficiently converted to their corresponding fluorides in the presence of an electrophilic fluorine source. organic-chemistry.org These reactions often proceed under mild conditions and demonstrate good functional-group tolerance, making them suitable for the late-stage functionalization of complex molecules. nih.govorganic-chemistry.org

| Method | Catalyst/Reagent | Key Features |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium or Ruthenium complex), Selectfluor® | Utilizes visible light; redox-neutral; operationally simple. nih.govprinceton.edu |

| Silver Catalysis | AgNO₃ (catalytic), Selectfluor® | Mild conditions; good functional-group compatibility. nih.govorganic-chemistry.org |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient pathway to complex molecular architectures. While not a direct method to the final carboxylic acid, MCRs can be employed to construct highly functionalized fluorinated cyclohexane rings, which can then be converted to the desired acid. For instance, fluorinated cyclohexane aldehydes can serve as key building blocks in Ugi or Passerini multicomponent reactions. These reactions allow for the rapid assembly of peptide-like structures incorporating the fluorinated cyclohexane motif, which could potentially be further elaborated to yield 2-fluorocyclohexane-1-carboxylic acid derivatives.

Stereoselective Synthesis of this compound and its Analogs

Controlling the stereochemistry during the synthesis of substituted cyclohexanes is a critical challenge. For this compound, both the relative stereochemistry of the fluorine and carboxylic acid groups (cis or trans) and the absolute stereochemistry (enantioselectivity) must be considered.

Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysts

Achieving enantioselectivity in the synthesis of chiral molecules often involves the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.

In the context of cyclohexane derivatives, chiral diamines, such as derivatives of cyclohexane-1,2-diamine, have been employed as effective chiral ligands or auxiliaries. nih.gov These can be used to create a chiral environment around the reacting center, influencing the facial selectivity of a reaction and leading to the preferential formation of one enantiomer over the other. For the synthesis of enantiomerically enriched this compound, a strategy could involve the asymmetric fluorination of a cyclohexene precursor bearing a chiral auxiliary on the carboxylate group, or an enantioselective catalytic reaction on a suitable prochiral substrate.

Control of Diastereoselectivity in Cyclohexane Functionalization

The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The orientation of substituents as either axial or equatorial plays a crucial role in determining the stereochemical outcome of reactions. The diastereoselectivity of reactions on cyclohexane rings is influenced by steric and electronic factors, which dictate the preferred trajectory of reagent attack.

For instance, in the synthesis of trans-stereoisomers of related cyclic amino acids, the reaction pathway is designed to favor the formation of the product with the substituents on opposite faces of the ring. nih.gov This can be achieved through mechanisms like nucleophilic substitution (Sₙ2) reactions on a cyclic precursor, where inversion of configuration at the reaction center leads to a trans product. The choice of reagents and reaction conditions is critical to steer the reaction towards the desired diastereomer, whether it be cis (substituents on the same face) or trans. The stereochemical outcome is often confirmed through detailed spectroscopic analysis, such as 1D and 2D NMR techniques. nih.gov

Resolution of Optical Isomers for Enantiomerically Pure Compounds

The separation of racemic mixtures of chiral carboxylic acids into their individual enantiomers is a crucial step in the synthesis of optically active compounds. wikipedia.org For fluorinated carboxylic acids, several methods have proven effective, including enzymatic deracemization and chiral high-performance liquid chromatography (HPLC).

Enzymatic resolution offers a highly selective method for separating enantiomers. This technique often involves the hydrolysis of a racemic ester derivative, where an enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. For instance, the hydrolase-catalyzed kinetic resolution of fluorinated arylcarboxylic acid esters has been shown to produce hydrolyzed (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com Lipases, such as Amano PS from Burkholderia cepacia, have demonstrated excellent selectivity in these transformations. mdpi.com The separation of the resulting acid and unreacted ester is typically straightforward, often accomplished by column chromatography. mdpi.com Chiral HPLC is another powerful technique for the analytical and preparative separation of enantiomers. For example, various fluorinated arylcarboxylic acids have been successfully resolved using chiral stationary phases like Chiralcel OJ-H and Chiralpak AD-H. mdpi.com

While direct studies on the resolution of this compound are not extensively detailed in the reviewed literature, the principles applied to other fluorinated carboxylic acids are highly relevant. The general approach for resolving a racemic carboxylic acid often involves its conversion into a pair of diastereomeric salts by reaction with a chiral resolving agent, such as a chiral amine. wikipedia.org These diastereomeric salts, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org After separation, the individual enantiomers of the carboxylic acid can be regenerated.

A summary of common chiral resolution techniques applicable to carboxylic acids is presented in the table below.

| Resolution Technique | Principle | Common Reagents/Methods | Key Considerations |

| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. wikipedia.org | Chiral amines (e.g., (S)-phenylethylamine, brucine), Chiral alcohols. wikipedia.orgnih.gov | Dependent on the differential solubility of the diastereomeric salts. wikipedia.org |

| Enzymatic Resolution | Selective enzymatic transformation (e.g., hydrolysis of an ester) of one enantiomer, allowing for separation. mdpi.com | Lipases (e.g., Amano PS), Esterases. mdpi.com | High enantioselectivity can be achieved. mdpi.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) in HPLC. mdpi.com | Polysaccharide-based CSPs (e.g., Chiralcel, Chiralpak). mdpi.com | Applicable for both analytical and preparative separations. |

Derivatization Strategies for Synthetic Utility

The carboxylic acid functional group in this compound provides a versatile handle for a variety of chemical transformations, enhancing its utility as a synthetic intermediate. Key derivatization strategies include the formation of esters and amides.

Formation of Esters (e.g., Alkyl, Silyl, Benzyl)

Esterification is a fundamental transformation of carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing simple alkyl esters. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, other esterification methods are available. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is effective for a wide range of alcohols, including tertiary alcohols. commonorganicchemistry.com Alkylation of the carboxylate salt with an alkyl halide (e.g., methyl iodide for a methyl ester) is another viable route. commonorganicchemistry.com The formation of benzyl esters can be achieved using benzyl alcohol under similar conditions to Fischer esterification or by using benzyl halides. Silyl esters can be prepared by reacting the carboxylic acid with a silylating agent, such as a silyl chloride, in the presence of a base.

The table below summarizes common methods for the synthesis of esters from carboxylic acids.

| Ester Type | Synthetic Method | Typical Reagents |

| Alkyl Esters | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP commonorganicchemistry.com | |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base commonorganicchemistry.com | |

| Benzyl Esters | Fischer-Speier Esterification | Benzyl Alcohol, Acid Catalyst |

| Alkylation | Benzyl Halide, Base | |

| Silyl Esters | Silylation | Silyl Halide (e.g., Trimethylsilyl chloride), Base |

Synthesis of Acyl Fluorides and Subsequent Amidation

The conversion of a carboxylic acid to an amide often proceeds through the activation of the carboxyl group. One effective activation strategy is the formation of an acyl fluoride. Acyl fluorides can be synthesized from carboxylic acids using various fluorinating agents.

The subsequent reaction of the acyl fluoride with an amine provides a straightforward route to the corresponding amide. This two-step process, involving the formation of an acyl fluoride intermediate followed by amidation, is a versatile method for creating the amide bond. While specific examples for this compound are not detailed in the provided search results, the general principles of organic synthesis suggest that this would be a viable and effective strategy for the preparation of its amide derivatives.

Stereochemistry and Conformational Analysis of 2 Fluorocyclohexane 1 Carboxylic Acid

Diastereoisomerism and Enantiomerism in 2-Substituted Cyclohexanecarboxylic Acids

The presence of two different substituents on the cyclohexane (B81311) ring at positions 1 and 2 creates two stereogenic centers. This gives rise to stereoisomerism, which can be categorized into diastereomers and enantiomers.

Diastereoisomerism (cis/trans isomerism): For 2-substituted cyclohexanecarboxylic acids, the relative orientation of the two substituents results in diastereomers, which are commonly referred to as cis and trans isomers. openstax.orgunacademy.com

In the cis isomer , both the fluorine atom and the carboxylic acid group are on the same face of the cyclohexane ring (e.g., both pointing "up" or both "down"). openstax.orgpressbooks.pub

In the trans isomer , the fluorine atom and the carboxylic acid group are on opposite faces of the ring (e.g., one "up" and one "down"). openstax.orgpressbooks.pub

These isomers are distinct compounds with different physical properties and cannot be interconverted through bond rotation (ring flipping). lumenlearning.com

Enantiomerism: Each diastereomer (cis and trans) is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. For example, (1R,2S)-2-fluorocyclohexane-1-carboxylic acid and (1S,2R)-2-fluorocyclohexane-1-carboxylic acid are enantiomers of one of the diastereomers. The specific (R/S) designation depends on the Cahn-Ingold-Prelog priority rules for each stereocenter.

Conformational Equilibria in Fluorinated Cyclohexane Systems

Cyclohexane and its derivatives are not planar molecules. To alleviate angle and torsional strain, they adopt various non-planar three-dimensional shapes. wikipedia.orgbyjus.com These different spatial arrangements, known as conformations, exist in a dynamic equilibrium.

The most stable and predominant conformation for a cyclohexane ring is the chair conformation . byjus.compressbooks.pub Other higher-energy conformations include the boat, twist-boat, and half-chair. byjus.compressbooks.pub The energy barrier for the interconversion between two chair conformations, known as a "ring flip," is low enough that at room temperature, the process is rapid. pressbooks.pub However, the introduction of substituents alters the relative energies of the possible conformations, shifting the equilibrium to favor the most stable arrangement. wikipedia.org

The chair conformation is the most energetically favorable arrangement for a cyclohexane ring because it effectively minimizes the two major types of strain: byjus.compressbooks.pub

Angle Strain: The C-C-C bond angles in the chair conformation are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. pressbooks.pub

Torsional Strain: All the C-H bonds on adjacent carbon atoms are in a staggered arrangement, which eliminates torsional (eclipsing) strain. pressbooks.pub

In contrast, the boat conformation suffers from significant torsional strain due to eclipsing hydrogens and steric strain from the close proximity of the "flagpole" hydrogens at the C1 and C4 positions. byjus.compressbooks.pub The twist-boat conformation is an intermediate in stability between the chair and the boat. Due to its superior stability, the conformational analysis of substituted cyclohexanes almost exclusively focuses on the equilibrium between possible chair forms. lumenlearning.combyjus.com

In a chair conformation, the twelve hydrogen atoms (or substituents) are distributed into two distinct types of positions:

Axial (a): Six positions are parallel to the principal axis of the ring, with three pointing "up" and three pointing "down," alternating on adjacent carbons. wikipedia.org

Equatorial (e): Six positions point outwards from the "equator" of the ring. wikipedia.org

Through a process called a ring flip, a chair conformation can interconvert to an alternative chair conformation. During this process, all axial positions become equatorial, and all equatorial positions become axial. byjus.compressbooks.pub

For a monosubstituted cyclohexane, the substituent can exist in either an axial or an equatorial position. The equatorial position is generally more stable to avoid steric clashes between the axial substituent and the two other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). wikipedia.org The energy difference between the equatorial and axial conformers is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

For 2-fluorocyclohexane-1-carboxylic acid, the conformational equilibrium depends on the relative steric demands and electronic properties of both the fluorine and carboxylic acid groups. libretexts.org

For the cis isomer , one substituent must be axial and the other equatorial (a,e or e,a). The two chair conformers are not equal in energy. The more stable conformation will have the larger group in the equatorial position. unacademy.compressbooks.pub

For the trans isomer , both substituents will be either axial (a,a) or equatorial (e,e). The diequatorial (e,e) conformation is overwhelmingly more stable due to the avoidance of unfavorable 1,3-diaxial interactions for both groups. openstax.orgpressbooks.pub

| Isomer | Possible Conformations | Generally More Stable Conformer | Reason |

|---|---|---|---|

| cis | (axial-F, equatorial-COOH) ⇌ (equatorial-F, axial-COOH) | Depends on the relative A-values of F and COOH. The larger group prefers the equatorial position. | Minimization of 1,3-diaxial strain. unacademy.com |

| trans | (axial-F, axial-COOH) ⇌ (equatorial-F, equatorial-COOH) | (equatorial-F, equatorial-COOH) | Avoidance of significant 1,3-diaxial strain from two axial groups. openstax.org |

Influence of Fluorine Substitution on Cyclohexane Conformation

The fluorine atom, despite its small van der Waals radius, has a profound influence on the conformational preferences of the cyclohexane ring due to its extreme electronegativity. This influence stems from a combination of stereoelectronic and electrostatic effects that can sometimes lead to counter-intuitive conformational preferences. nih.govnih.gov While sterics alone would predict a modest equatorial preference for fluorine, other, more subtle interactions can stabilize axial conformations under certain circumstances. nih.govresearchgate.net

Stereoelectronic effects involve the influence of orbital interactions on the conformation of a molecule. In fluorinated systems, two effects are particularly relevant:

Gauche Effect: This effect describes the tendency of some molecules, notably 1,2-difluoroethane, to prefer a gauche conformation (dihedral angle of ~60°) over an anti conformation (180°), despite potential steric repulsion. wikipedia.orgchemeurope.com The primary explanation for this is hyperconjugation, where electron density is donated from a C−H σ bonding orbital into an adjacent, low-lying C−F σ* antibonding orbital. wikipedia.orgchemeurope.com This overlap is maximized in the gauche arrangement. In the context of trans-2-fluorocyclohexane-1-carboxylic acid, a diequatorial arrangement corresponds to a gauche relationship between the C-F and C-COOH bonds, which could be stabilized by such hyperconjugative interactions. acs.org

Anomeric Effect: Classically observed in pyranose rings, the anomeric effect describes the preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position. scripps.edu This is also explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the σ* orbital of the C-substituent bond. nih.govst-andrews.ac.uk While this compound lacks a ring heteroatom, "pseudo-anomeric" effects have been described in fluorinated cyclohexanes. nih.gov These effects can arise from stabilizing interactions, such as σCH → σ*CF hyperconjugation, which can be significant for an axial fluorine atom. acs.org

The highly polarized nature of the C-F bond is a dominant factor in the conformational analysis of fluorinated cyclohexanes. nih.gov This polarity leads to significant electrostatic interactions that can stabilize or destabilize certain conformers.

One of the most critical discoveries in recent years is the role of nonclassical hydrogen bonds (NCHBs). nih.govrsc.org Although fluorine is a weak hydrogen bond acceptor, the polarized C-F bond can participate in stabilizing electrostatic interactions with nearby electropositive hydrogens. nih.gov In certain fluorinated cyclohexane systems, a stabilizing interaction occurs between an axial fluorine and the 1,3-diaxial hydrogens (CF···HC). nih.govacs.org

This interaction is particularly pronounced when other electron-withdrawing groups on the ring increase the acidity (electropositivity) of the axial C-H protons. nih.govnih.gov

Computational studies have quantified the stabilization energy from these 1,3-diaxial CF···HC interactions, showing they can be strong enough to favor an axial conformation for fluorine, which contradicts predictions based solely on steric hindrance (A-values). nih.govacs.org For example, in 1,1,4-trifluorocyclohexane, the axial conformer is favored by a ΔG of 1.06 kcal/mol, largely due to these NCHBs. nih.govacs.org

These electrostatic forces, including dipole-dipole interactions and NCHBs, are highly dependent on the molecular geometry and can play a decisive role in determining the conformational equilibrium of this compound, potentially stabilizing conformers that would otherwise be considered unfavorable. nih.gov

| Effect | Description | Favored Conformation for Fluorine |

|---|---|---|

| Steric Hindrance (A-value) | Repulsion between axial fluorine and 1,3-diaxial hydrogens. | Equatorial |

| Gauche Effect | Hyperconjugative stabilization (σCH → σCF) with a vicinal substituent. | Equatorial (in a trans-1,2 system, this corresponds to a gauche dihedral angle) |

| Pseudo-Anomeric Effect | Hyperconjugative stabilization (e.g., σCH → σCF) involving an axial C-F bond. | Axial |

| Nonclassical H-Bonding (CF···HC) | Electrostatic attraction between an axial fluorine and 1,3-diaxial hydrogens. | Axial |

Hyperconjugative and Steric Contributions to Conformational Energy

The stability of a particular conformer is governed by the sum of all attractive and repulsive interactions. In this compound, both hyperconjugative and steric effects play crucial roles in determining the conformational equilibrium.

Hyperconjugation: This stereoelectronic effect involves the delocalization of electron density from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty antibonding orbital (σ). The efficiency of this interaction is highly dependent on the relative orientation of the orbitals, with an anti-periplanar arrangement being optimal. In fluorinated cyclohexanes, significant hyperconjugative interactions can occur between C-C or C-H σ orbitals and the low-lying C-F σ orbital. For instance, a σC-H → σ*C-F interaction can stabilize a conformation where a C-H bond is anti-periplanar to the C-F bond. This type of interaction is often invoked to explain the "gauche effect," where a gauche arrangement of electronegative substituents is favored over an anti arrangement.

Steric Effects: These are repulsive interactions that arise from the spatial proximity of atoms or groups. In cyclohexane systems, the most significant steric interactions are 1,3-diaxial interactions, where an axial substituent experiences steric strain from the two other axial hydrogens on the same side of the ring. Generally, larger substituents prefer to occupy the more spacious equatorial position to avoid these unfavorable interactions. The A-value of a substituent is a quantitative measure of this preference, representing the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

The interplay of these effects can be illustrated by considering the possible conformers of cis- and trans-2-fluorocyclohexane-1-carboxylic acid.

For the trans isomer, two chair conformers are possible: one with both the fluorine and carboxylic acid groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial).

Diequatorial Conformer: This conformer is generally expected to be more stable due to the absence of significant 1,3-diaxial steric interactions for both substituents.

Diaxial Conformer: This conformer would experience significant steric strain from the 1,3-diaxial interactions of both the fluorine and carboxylic acid groups. However, certain stabilizing hyperconjugative interactions might be present.

For the cis isomer, the two chair conformers will have one substituent in an axial position and the other in an equatorial position.

Axial Fluorine, Equatorial Carboxylic Acid: In this conformer, the fluorine atom would experience 1,3-diaxial interactions. The larger carboxylic acid group is in the more favorable equatorial position.

Equatorial Fluorine, Axial Carboxylic Acid: Here, the bulky carboxylic acid group is in the sterically hindered axial position, leading to significant destabilization.

The following interactive table provides a qualitative summary of the expected major contributing energetic factors for the different conformers.

| Isomer | Conformer | Steric Interactions (1,3-diaxial) | Potential Stabilizing Hyperconjugation | Expected Relative Stability |

| trans | Diequatorial (Feq, COOHeq) | Low | Moderate | High |

| trans | Diaxial (Fax, COOHax) | High | Potential σC-H → σC-F | Low |

| cis | Axial F, Equatorial COOH | Moderate (from F) | Potential σC-H → σC-F | Moderate |

| cis | Equatorial F, Axial COOH | High (from COOH) | Low | Very Low |

It is important to note that intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine atom could also play a role in stabilizing certain conformations, particularly in the cis isomer.

Solvent Effects on Conformational Preferences

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. This is primarily due to the differential solvation of the conformers, which have different dipole moments. Polar solvents tend to stabilize the conformer with the larger dipole moment.

In the trans-diaxial conformer, the bond dipoles are more aligned, resulting in a larger dipole moment.

Studies on related compounds, such as 2-halocyclohexanones, have shown that the population of the more polar axial conformer increases in more polar solvents. researchgate.net For 2-fluorocyclohexanone, the axial conformer is more stable in the gas phase, but the equatorial conformer predominates in solution. researchgate.net This is attributed to the larger dipole moment of the axial conformer, which is better stabilized by polar solvents.

The ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the conformational equilibrium. Protic solvents could engage in intermolecular hydrogen bonding with the carboxylic acid group and the fluorine atom, potentially disrupting or competing with any intramolecular hydrogen bonding and thereby altering the relative stability of the conformers.

The following table summarizes the expected effect of solvent polarity on the conformational equilibrium of the trans isomer.

| Conformer | Relative Dipole Moment | Expected Population Change with Increasing Solvent Polarity |

| Diequatorial | Lower | Decrease |

| Diaxial | Higher | Increase |

Reactivity and Reaction Mechanisms of 2 Fluorocyclohexane 1 Carboxylic Acid

Fundamental Reactivity of the Carboxylic Acid Functional Group

The carboxyl group (-COOH) is a composite functional group, consisting of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This combination gives rise to a unique set of reactions.

Nucleophilic Acyl Substitution Reactions

A principal reaction pathway for carboxylic acids is nucleophilic acyl substitution. nih.govoxfordsciencetrove.comlibretexts.org In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the leaving group. libretexts.orgmasterorganicchemistry.com However, the hydroxyl group is a poor leaving group, which makes carboxylic acids less reactive towards nucleophilic acyl substitution compared to their derivatives like acid chlorides or anhydrides. jackwestin.comlibretexts.orgwikipedia.org To facilitate these reactions, the carboxylic acid is often "activated." This can be achieved by protonating the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, or by converting the hydroxyl group into a better leaving group. byjus.com

Common nucleophilic acyl substitution reactions for carboxylic acids include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. The Fischer esterification is a classic example of this reversible reaction. masterorganicchemistry.comlibretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. youtube.comyoutube.comdur.ac.uk Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, enabling the formation of an amide bond. dur.ac.uklibretexts.org

Conversion to Acid Halides: Carboxylic acids can be converted to more reactive acid halides using reagents like thionyl chloride (SOCl₂) or phosphorus halides. byjus.comgoogle.com

Table 1: Common Nucleophilic Acyl Substitution Reactions of Carboxylic Acids

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (RCOOR') |

| Amide Formation | Amine (R'NH₂), Coupling Agent (e.g., DCC) | Amide (RCONHR') |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (RCOCl) |

Salt Formation

Due to their acidity, carboxylic acids readily react with bases to form carboxylate salts. google.comjove.com This is a standard acid-base neutralization reaction. The reaction with strong bases like sodium hydroxide (B78521) is essentially quantitative. Even weaker bases such as sodium bicarbonate will deprotonate a carboxylic acid, a reaction often used as a chemical test for the presence of a carboxylic acid functional group. google.com The resulting carboxylate salts are ionic and often water-soluble. jove.com

Substitution of the Hydroxyl Hydrogen/Group

Reactions can occur at either the hydrogen of the hydroxyl group or the entire hydroxyl group.

Substitution of the Hydroxyl Hydrogen: This is essentially the salt formation described above, where the acidic proton is replaced by a cation. jove.com

Substitution of the Hydroxyl Group: This encompasses the nucleophilic acyl substitution reactions where the -OH group is replaced by another nucleophilic group. jove.compdx.edu As mentioned, this is a challenging transformation without prior activation of the carboxylic acid because the hydroxide ion (OH⁻) is a strong base and thus a poor leaving group. pdx.edu Therefore, reagents are used to convert the -OH into a species that can be more easily displaced. For instance, in the reaction with thionyl chloride, the hydroxyl group is converted into a chlorosulfite group, which is an excellent leaving group. byjus.com

Impact of the Fluorine Atom on Carboxylic Acid Reactivity

The presence of a highly electronegative fluorine atom on the carbon adjacent to the carboxyl group in 2-Fluorocyclohexane-1-carboxylic acid has a profound impact on the molecule's reactivity.

Inductive Effects of Fluorine on Electrophilicity

Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect involves the polarization of the sigma (σ) bonds, pulling electron density towards the fluorine atom. In this compound, this electron withdrawal is transmitted through the carbon-carbon bond to the carbonyl carbon of the carboxylic acid group.

This inductive withdrawal of electron density makes the carbonyl carbon more electron-deficient, or more electrophilic. An increase in the partial positive charge on the carbonyl carbon makes it a more susceptible target for attack by nucleophiles. Consequently, the rate of nucleophilic addition to the carbonyl group, which is the initial step in nucleophilic acyl substitution, is expected to be enhanced compared to the non-fluorinated analogue, cyclohexane-1-carboxylic acid. This increased electrophilicity also leads to a significant increase in the acidity of the carboxylic acid. The electron-withdrawing fluorine atom helps to stabilize the negative charge of the carboxylate conjugate base, thereby lowering the pKa of the acid.

Table 2: Inductive Effect of Fluorine on the Carboxyl Group

| Feature | Unsubstituted Carboxylic Acid | α-Fluoro Carboxylic Acid | Rationale |

| Carbonyl Carbon | Moderately Electrophilic | More Electrophilic | Electron-withdrawing inductive effect of fluorine. |

| Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Stabilization of the carboxylate conjugate base. |

| Reactivity towards Nucleophiles | Normal | Enhanced | Increased electrophilicity of the carbonyl carbon. |

Influence on Reaction Pathways and Mechanisms

The strong inductive effect of the fluorine atom not only accelerates the rate of reactions but can also influence the reaction mechanism itself.

Leaving Group Ability: While the primary factor in leaving group ability is the basicity of the departing group (in this case, derived from the hydroxyl group), the electronic environment of the molecule can have a secondary influence. The increased electrophilicity of the carbonyl carbon in this compound can make the subsequent elimination of the leaving group from the tetrahedral intermediate more favorable.

Neighboring Group Participation: A key mechanistic question for α-halo acids is the potential for neighboring group participation (NGP). In principle, the fluorine atom's lone pairs could act as an internal nucleophile, displacing the leaving group to form a transient, strained α-lactone-like intermediate. This would proceed through two consecutive Sₙ2-like steps, ultimately leading to retention of stereochemistry at the carboxyl carbon. However, fluorine is generally a poor neighboring group due to the high energy required to form the strained three-membered ring and the reluctance of the highly electronegative fluorine to bear a positive charge in the bridged intermediate. Therefore, significant neighboring group participation by the fluorine atom in the reactions of this compound is considered unlikely under typical nucleophilic acyl substitution conditions. The reaction is more likely to proceed through a standard addition-elimination mechanism.

Stereoelectronic Effects: The fluorine atom's position on the cyclohexane (B81311) ring introduces stereoelectronic considerations. The orientation of the C-F bond (axial or equatorial) relative to the carboxylic acid group can influence the molecule's ground-state conformation and the accessibility of the carbonyl carbon to incoming nucleophiles. For instance, an axial fluorine atom might sterically hinder the approach of a bulky nucleophile to a greater or lesser extent than an equatorial one, depending on the preferred conformation of the cyclohexane ring. These effects can lead to differences in reaction rates and potentially diastereoselectivity in reactions with chiral nucleophiles.

Specific Transformations and Functionalizations of this compound

The reactivity of this compound is characterized by the interplay between the fluorine substituent and the carboxylic acid group on the cyclohexane ring. These functional groups influence the regio- and stereoselectivity of various transformations, opening avenues for the synthesis of complex fluorinated molecules.

Regio- and Stereoselective Functionalization of the Cyclohexane Ring

The presence of the fluorine atom and the carboxylic acid on the cyclohexane ring allows for directed functionalization of the carbocyclic core. The principles of stereocontrolled synthesis can be applied to achieve high levels of selectivity in these reactions. nih.govnih.gov

One potential strategy for functionalization involves the activation of C-H bonds at positions remote to the existing functional groups. In reactions involving cycloalkane carboxylic acids, the carboxylic acid group can act as a directing group, guiding a catalyst to a specific C-H bond. nih.govresearchgate.net For this compound, this could potentially enable functionalization at the γ- or δ-positions of the ring, depending on the catalyst and ligand system employed. nih.govresearchgate.net The stereochemical outcome of such reactions would be influenced by the conformational preference of the cyclohexane ring, which is in turn affected by the fluorine and carboxylic acid substituents.

Another approach to functionalization is through transformations of the carboxylic acid group into other functionalities that can then participate in further reactions. For instance, the carboxylic acid can be converted to a derivative that facilitates intramolecular reactions, leading to the formation of bicyclic structures with high stereocontrol.

The table below illustrates potential regio- and stereoselective functionalizations based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Product | Key Features |

|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Oxidant | γ-Aryl-2-fluorocyclohexane-1-carboxylic acid | Regioselectivity directed by the carboxylic acid group. nih.govresearchgate.net Stereoselectivity influenced by the fluorine substituent. |

| Intramolecular Lactonization | Activation of the carboxylic acid, followed by reaction with a hydroxyl group introduced elsewhere on the ring. | Fluorinated bicyclic lactone | High diastereoselectivity based on the stereochemistry of the starting material. |

Cross-coupling Reactions

Cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com In the context of this compound, decarboxylative cross-coupling is a particularly relevant transformation. wikipedia.org This type of reaction involves the removal of the carboxylic acid group as carbon dioxide and the formation of a new bond at that position.

The success of decarboxylative cross-coupling reactions with α-fluorocarboxylic acids can be challenging but has been achieved using photoredox catalysis. nih.govnih.gov In a typical reaction, the carboxylate is oxidized to a carboxyl radical, which then rapidly extrudes CO₂ to generate an α-fluoroalkyl radical. This radical can then be trapped by a suitable coupling partner, such as an aryl halide, in the presence of a transition metal catalyst. nih.govnih.gov

The general mechanism for a photoredox-mediated decarboxylative cross-coupling is as follows:

Formation of the carboxylate: The carboxylic acid is deprotonated by a base.

Oxidation of the carboxylate: A photocatalyst, excited by visible light, oxidizes the carboxylate to a carboxyl radical.

Decarboxylation: The carboxyl radical undergoes rapid decarboxylation to form an α-fluoroalkyl radical.

Catalytic cycle: The α-fluoroalkyl radical enters a catalytic cycle with a transition metal (e.g., nickel or palladium), which also involves the cross-coupling partner (e.g., an aryl halide).

Reductive elimination: The final step is the reductive elimination from the transition metal center to form the new C-C bond and regenerate the active catalyst.

The table below summarizes a potential decarboxylative cross-coupling reaction involving a derivative of this compound.

| Reaction Type | Catalyst System | Coupling Partner | Potential Product | Key Features |

|---|---|---|---|---|

| Decarboxylative Arylation | Photoredox catalyst (e.g., Iridium complex) and a transition metal co-catalyst (e.g., Nickel complex) | Aryl halide (e.g., Bromobenzene) | 1-Aryl-2-fluorocyclohexane | Formation of a C(sp³)-C(sp²) bond with concomitant loss of CO₂. nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural and stereochemical characterization of 2-Fluorocyclohexane-1-carboxylic acid. A combination of multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments provides a comprehensive understanding of its molecular framework, stereochemistry, and conformational dynamics in solution.

¹H and ¹³C NMR spectra offer fundamental insights into the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The carboxylic acid proton (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, due to its acidic nature and hydrogen bonding. The protons on the cyclohexane (B81311) ring appear in the more upfield region, typically between 1.0 and 5.0 ppm. The signals for the protons at C1 (attached to the carboxyl group) and C2 (attached to the fluorine atom) are the most deshielded due to the electron-withdrawing effects of their respective substituents. The complexity of the ring proton signals is a result of extensive spin-spin coupling (J-coupling) between adjacent and geminal protons, which is highly dependent on their stereochemical relationship (axial or equatorial).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carboxyl carbon (–COOH) resonates significantly downfield, typically in the range of 170–180 ppm. The carbons of the cyclohexane ring appear further upfield. The C1 and C2 carbons, being directly attached to the electronegative oxygen and fluorine atoms, are the most deshielded of the ring carbons. The fluorine atom also induces through-bond C-F coupling, which results in the splitting of carbon signals. The magnitude of this coupling is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF), providing additional structural information.

Representative NMR Data: Below are typical chemical shift ranges anticipated for the core structure of this compound. Actual values can vary based on the solvent and the specific stereoisomer (cis/trans).

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| COOH | 10.0 - 13.0 (broad s) | 170 - 180 |

| H-1 (CH-COOH) | 2.5 - 3.0 | 45 - 55 |

| H-2 (CH-F) | 4.5 - 5.0 | 85 - 95 (d, ¹JCF ≈ 170-190 Hz) |

| Cyclohexyl CH₂ | 1.2 - 2.2 | 20 - 40 |

Note: 's' denotes a singlet, 'd' denotes a doublet.

¹⁹F NMR is an exceptionally sensitive and informative technique for studying fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il

The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic and steric environment. A key factor influencing the ¹⁹F chemical shift is the conformation of the cyclohexane ring. In its chair conformation, the fluorine substituent can occupy either an axial or an equatorial position. These two positions have distinct magnetic environments, leading to different chemical shifts. rsc.orgsemanticscholar.org

At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. If the energy barrier to this inversion is low, the observed ¹⁹F NMR spectrum will show a single, time-averaged signal. However, by lowering the temperature, this conformational exchange can be slowed on the NMR timescale.

Variable-Temperature (VT) NMR: VT-NMR is a powerful experiment to study these conformational equilibria. nih.gov As the temperature is decreased, the single averaged ¹⁹F signal will broaden, eventually decoalesce, and resolve into two distinct signals corresponding to the axial and equatorial conformers. The relative integration of these two signals allows for the determination of the equilibrium constant (Keq) and the free energy difference (ΔG°) between the two conformers.

HOESY-NMR: While Nuclear Overhauser Effect SpectroscopY (NOESY) is used to probe through-space proximities between protons, its heteronuclear equivalent, Heteronuclear Overhauser Effect SpectroscopY (HOESY), can be used to establish spatial relationships between the fluorine atom and protons on the cyclohexane ring. chemrxiv.orgcolumbia.edulibretexts.org Observing a HOESY correlation, for instance, between the fluorine atom and the axial protons at C4 and C6 would provide strong evidence for the fluorine atom being in an axial position. This technique is particularly useful for confirming conformational preferences.

The analysis of scalar coupling constants (J-values) is fundamental for determining the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring. The magnitude of vicinal coupling (³J), which occurs between nuclei separated by three bonds, is critically dependent on the dihedral angle between these bonds, a relationship described by the Karplus equation. libretexts.orgrubingroup.org

¹H-¹H Coupling (³JHH): In a cyclohexane chair conformation, the dihedral angle between two adjacent axial protons (Hax-Hax) is approximately 180°, resulting in a large coupling constant (typically 8–13 Hz). The dihedral angles for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) protons are around 60°, leading to much smaller coupling constants (typically 2–5 Hz). By measuring the ³JHH values for the H-1 and H-2 protons, their relative orientation can be determined. For example, a large coupling constant between H-1 and H-2 would indicate a diaxial relationship, which can be used to assign the stereochemistry of the molecule.

¹H-¹⁹F Coupling (JHF): Similar to JHH, vicinal ¹H-¹⁹F coupling constants (³JHF) also show a strong dependence on the dihedral angle. Large ³JHF values (e.g., 25-45 Hz) are characteristic of an anti-periplanar (180°) arrangement between a proton and the fluorine atom, while smaller values are observed for gauche (60°) arrangements. semanticscholar.orgresearchgate.net

¹³C-¹⁹F Coupling (JCF): Coupling between ¹³C and ¹⁹F nuclei is also highly informative. The one-bond coupling (¹JCF) is typically very large (170-200 Hz). Multi-bond couplings (²JCF, ³JCF) are also observed and their magnitudes can provide further stereochemical and conformational insights. nih.gov

Illustrative Coupling Constants for Stereochemical Assignment:

| Coupling Type | Stereochemical Relationship | Typical Magnitude (Hz) |

| ³J(H-1, H-2) | trans (diaxial) | 8 - 13 |

| ³J(H-1, H-2) | cis (axial-equatorial) | 2 - 5 |

| ³J(H-2, F) | H-2 and F are trans (diaxial) | 25 - 45 |

| ³J(H-2, F) | H-2 and F are cis (axial-equatorial) | 5 - 15 |

By carefully analyzing these coupling constants from high-resolution NMR spectra, the relative configuration of the fluorine and carboxylic acid groups (cis or trans) and the preferred conformation of the ring can be unambiguously assigned.

For chiral molecules like this compound, which exists as a pair of enantiomers for both the cis and trans diastereomers, NMR can be used to determine enantiomeric purity. Since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary is required.

Mosher's reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used chiral derivatizing agent for this purpose. nih.govresearchgate.netyoutube.com The carboxylic acid of the analyte is converted into an ester by reacting it with both (R)- and (S)-MTPA (typically via their acid chlorides). This reaction creates a pair of diastereomeric esters.

(Analyte)-COOH + (R)-MTPA-Cl → (Analyte)-(R)-MTPA ester (Analyte)-COOH + (S)-MTPA-Cl → (Analyte)-(S)-MTPA ester

These diastereomers have distinct physical properties and, crucially, different NMR spectra. By acquiring the ¹H or, more effectively, the ¹⁹F NMR spectrum of the diastereomeric mixture, separate signals will be observed for each diastereomer. The enantiomeric excess (% ee) can then be calculated by integrating the corresponding signals. The ¹⁹F NMR is particularly advantageous because the MTPA moiety contains a –CF₃ group, which gives a strong, sharp singlet in a region of the spectrum that is typically free from other signals, simplifying the analysis. youtube.com

Chiral Spectroscopic Techniques for Absolute Configuration and Enantiomeric Excess

While NMR with chiral auxiliaries can determine enantiomeric purity, establishing the absolute configuration (e.g., (1R, 2S) vs. (1S, 2R)) often requires chiroptical techniques that directly probe the molecule's interaction with polarized light.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It is the vibrational analogue of electronic circular dichroism (ECD). A VCD spectrum provides information about the stereochemistry of a chiral molecule in solution, making it an invaluable tool for determining absolute configuration without the need for crystallization. researchgate.netspectroscopyeurope.com

The process for determining the absolute configuration of a molecule like this compound using VCD involves a synergistic approach combining experimental measurement and computational chemistry: nih.govschrodinger.com

Experimental Measurement: The experimental VCD and standard infrared (IR) absorption spectra of one enantiomer of the compound are measured in a suitable solvent.

Computational Modeling: The three-dimensional structure of the molecule is modeled using quantum chemical calculations, typically with Density Functional Theory (DFT). A thorough conformational search is performed to identify all low-energy conformers.

Spectrum Prediction: For each significant conformer, the theoretical IR and VCD spectra are calculated. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers.

Comparison and Assignment: The experimental VCD spectrum is compared to the computationally predicted spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for a specific enantiomer (e.g., the (1R, 2S) configuration), then that absolute configuration is assigned to the sample. If the experimental spectrum is the mirror image of the calculated one, the opposite absolute configuration is assigned.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential analytical technique for the separation, identification, and purification of individual components from a mixture. For this compound, various chromatographic methods are employed to assess its purity, separate its stereoisomers, and quantify its presence in different matrices.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. lmaleidykla.ltcolostate.edu Common derivatization methods include esterification to form methyl or other alkyl esters. colostate.edu

The separation in GC is achieved on a capillary column, where the stationary phase is typically a polysiloxane-based polymer. usherbrooke.ca The choice of stationary phase and the temperature program of the GC oven are critical parameters that are optimized to achieve the desired separation.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra. The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon electron ionization, allowing for confident structural elucidation and identification. unar.ac.idepa.gov

Typical GC-MS Parameters for Carboxylic Acid Analysis:

| Parameter | Typical Value/Condition |

| Column | HP-5MS (5% diphenyl-95% dimethylpolysiloxane) usherbrooke.ca |

| Injector Temperature | 250 °C usherbrooke.ca |

| Carrier Gas | Helium usherbrooke.ca |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) usherbrooke.ca |

| Ionization Mode | Electron Ionization (EI) |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. nih.gov For carboxylic acids, reversed-phase HPLC is a common mode of separation. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The addition of an acid, such as formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov

Detection in HPLC can be achieved using various detectors. While UV absorbance detection is common, carboxylic acids often lack a strong chromophore, which can limit sensitivity. nih.gov Derivatization with a fluorescent tag can significantly enhance detection limits. nih.govresearchgate.net Mass spectrometry (LC-MS) is also a powerful detection method that provides high sensitivity and selectivity. nih.govresearchgate.net

Common HPLC Conditions for Carboxylic Acid Analysis:

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., formic acid) nih.gov |

| Detection | UV, Fluorescence (with derivatization), or Mass Spectrometry (MS) nih.gov |

The separation of enantiomers is a critical task in many fields, particularly in the pharmaceutical industry. nih.gov Chiral stationary phase (CSP) chromatography is the most widely used method for the analytical and preparative separation of enantiomers. nih.govcsfarmacie.cz CSPs are based on a chiral selector that is immobilized on a solid support, typically silica gel. chiraltech.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. chiraltech.com The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation.

For the separation of acidic compounds like this compound, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are very popular and can be used in both normal-phase and reversed-phase modes. researchgate.net Anion-exchange type CSPs, which are based on quinine or quinidine derivatives, are also highly effective for the separation of acidic enantiomers. chiraltech.com

Examples of Chiral Stationary Phases for Acidic Compounds:

| Chiral Stationary Phase Type | Chiral Selector Example | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives researchgate.net | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions. |

| Anion-exchange | Quinine or Quinidine derivatives chiraltech.com | Ionic interactions between the protonated selector and the anionic analyte, supplemented by other interactions. chiraltech.com |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Multiple chiral centers and functional groups allow for various interactions including hydrogen bonding and steric repulsion. lcms.cz |

Theoretical and Computational Studies on 2 Fluorocyclohexane 1 Carboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a highly detailed and accurate perspective on the electronic structure and energy of 2-Fluorocyclohexane-1-carboxylic acid. These methods are essential for understanding the subtle interactions that govern its conformational preferences.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and energy of molecular systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate the stable conformers and determine their relative energies. ekb.egresearchgate.netacs.org The primary conformational isomers arise from the axial or equatorial positions of the fluorine and carboxylic acid substituents on the cyclohexane (B81311) chair, as well as the rotation of the carboxyl group.

Geometry optimization of these conformers reveals the precise bond lengths, bond angles, and dihedral angles for each stable structure. Subsequent frequency calculations confirm that these optimized structures are true energy minima on the potential energy surface. The relative energies of the key conformers of cis- and trans-2-Fluorocyclohexane-1-carboxylic acid can be calculated to predict their thermodynamic stability. For instance, in the trans isomer, the diequatorial conformer is generally expected to be more stable than the diaxial conformer due to reduced steric hindrance. DFT calculations can quantify this energy difference, accounting for both steric and electronic effects.

Table 1: Illustrative Relative Energies of trans-2-Fluorocyclohexane-1-carboxylic Acid Conformers Calculated by DFT

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| I | F (eq), COOH (eq) | 0.00 |

Note: These are representative values to illustrate the application of DFT. Actual values would be determined from specific calculations.

Ab Initio Methods (e.g., MP2, Coupled Cluster Theory) for High-Level Calculations and Benchmarking

While DFT is a powerful tool, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy, crucial for benchmarking DFT results. landsbokasafn.isresearchgate.netaps.org For molecules where subtle electronic effects like hyperconjugation or weak hydrogen bonds are significant, MP2 calculations can offer more reliable energy differences between conformers. researchgate.netresearchgate.net

Coupled Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. aps.orgacs.orgresearchgate.net Due to its computational expense, CCSD(T) is typically used to perform single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2). These high-accuracy energy values serve as benchmarks to validate the chosen DFT functional and basis set, ensuring the reliability of the broader computational study. acs.orgnih.gov For this compound, benchmarking would be essential to accurately describe the energetic balance between steric repulsion, dipole-dipole interactions, and potential intramolecular hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized orbital picture that is easy to interpret in terms of classic chemical concepts like lone pairs, bonds, and orbital interactions. researchgate.netyoutube.com For this compound, NBO analysis is particularly insightful for understanding the electronic factors that influence conformational stability.

One key interaction that can be quantified is hyperconjugation. For example, in a conformer with an axial fluorine atom, NBO analysis can reveal stabilizing interactions between the electrons in an adjacent axial C-H bond (donor) and the antibonding orbital of the C-F bond (acceptor), i.e., a σ(C-H) → σ(C-F) interaction. landsbokasafn.isresearchgate.net NBO can also elucidate potential intramolecular hydrogen bonding between the fluorine atom and the hydrogen of the carboxylic acid group (F···H-O). This is analyzed by examining the donor-acceptor interaction between a lone pair on the fluorine atom (nF) and the antibonding orbital of the O-H bond (σO-H). nih.govucla.edusid.ir The second-order perturbation theory energy analysis within the NBO framework provides an estimate of the stabilization energy associated with these interactions.

Table 2: Illustrative NBO Second-Order Perturbation Energies for Electronic Interactions

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| σ(C-H) axial | σ*(C-F) axial | Hyperconjugation | ~0.5 |

Note: These values are illustrative examples of what NBO analysis can reveal about electronic interactions within the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are computational methods that use classical physics to model the behavior of molecules. They are particularly useful for exploring the conformational space of flexible molecules like this compound and studying their dynamic properties over time.

Conformational Searching Algorithms (e.g., GMMX, Metropolis Monte Carlo)

Due to the flexibility of the cyclohexane ring and the rotatable carboxylic acid group, this compound can exist in numerous conformations. Identifying all low-energy conformers is crucial for a complete understanding of its properties. Conformational searching algorithms systematically or stochastically explore the potential energy surface of the molecule to find these stable structures. uci.edu

Algorithms like GMMX (a tool often used with Gaussian) employ molecular mechanics force fields (e.g., MMFF94) to rapidly calculate the energy of different conformations. gaussian.comyoutube.comyoutube.com The search can proceed through methods like random rotation of bonds followed by energy minimization. youtube.com The Metropolis Monte Carlo method is another powerful stochastic technique. uci.eduwikibooks.org In this approach, a random change is made to the molecular geometry, and the new conformation is accepted or rejected based on its energy relative to the previous one, following the Metropolis criterion. wikibooks.orgresearchgate.net This process allows the system to overcome small energy barriers and explore a wide range of conformational space, ensuring a comprehensive search for all relevant low-energy chair, twist-boat, and boat conformers. uci.eduwustl.edu

Prediction of Conformational Energies and Populations

Once a set of unique low-energy conformers has been identified through a conformational search, their relative energies are typically recalculated at a higher level of theory (e.g., DFT or MP2) to obtain more accurate values. nih.gov These refined relative Gibbs free energies (ΔG) are then used to predict the equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation. uci.edunih.gov

The population (P_i) of a conformer i is given by: P_i = (e^(-ΔG_i / RT)) / (Σ_j e^(-ΔG_j / RT)) where ΔG_i is the relative free energy of conformer i, R is the gas constant, T is the temperature, and the sum is over all conformers j.

This analysis predicts which conformations are most likely to be present in an experimental sample. For example, it can quantify the preference for the fluorine atom to be in an equatorial versus an axial position, which is influenced by a balance of steric and electronic effects. landsbokasafn.is Molecular dynamics (MD) simulations can further complement this by providing a dynamic picture of the conformational equilibria, showing the timescales of interconversion between different conformers in various environments, such as in a solvent like cyclohexane. nih.govacs.org

Table 3: Illustrative Predicted Conformational Populations at 298 K

| Conformer | Substituent Positions | Calculated ΔG (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| trans-I | F(eq), COOH(eq) | 0.00 | 95.2 |

| trans-II | F(ax), COOH(ax) | +2.50 | 1.5 |

| cis-I | F(eq), COOH(ax) | +1.80 | 2.8 |

Note: The table presents a hypothetical distribution based on plausible relative energies to demonstrate the outcome of such calculations.

Modeling of Stereoelectronic and Solvation Effects on this compound

Theoretical and computational studies are indispensable for elucidating the intricate interplay of factors that govern the conformational preferences and reactivity of this compound. The presence of a highly electronegative fluorine atom and a carboxylic acid group on a flexible cyclohexane ring introduces a complex array of stereoelectronic and solvation effects. Computational modeling allows for a detailed examination of these phenomena at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Analysis of Hyperconjugative Interactions

Hyperconjugation, the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital, plays a crucial role in the stability of different conformers of this compound. researchgate.net These interactions, often described as delocalization of electron density, can significantly influence the geometry and energy of the molecule. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these interactions. nih.gov

In the context of this compound, several key hyperconjugative interactions are expected to influence its conformational equilibrium. The orientation of the C-F and C-COOH bonds, whether axial or equatorial, dictates the potential for stabilizing orbital overlaps.

Key hyperconjugative interactions in the conformers of this compound include:

σ(C-H) → σ(C-F):* This interaction involves the donation of electron density from a C-H sigma bonding orbital to the antibonding orbital of the C-F bond. This type of interaction is a classic example of a stereoelectronic effect that can stabilize specific conformations. wikipedia.org For instance, a gauche relationship between a C-H and a C-F bond can be favored due to this stabilizing hyperconjugation. wikipedia.org

σ(C-C) → σ(C-F):* Similar to the above, electron density from a C-C sigma bond of the cyclohexane ring can be delocalized into the C-F antibonding orbital. The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals.

n(O) → σ(C-C):* The lone pairs of the oxygen atoms in the carboxylic acid group can also participate in hyperconjugative interactions with the antibonding orbitals of the adjacent C-C bonds in the ring.

The relative energies of these interactions are dependent on the specific conformer (e.g., cis vs. trans, and chair conformations with axial or equatorial substituents). Computational studies on related fluorinated cyclohexanes have demonstrated that such hyperconjugative effects can be on the order of several kcal/mol, significantly impacting the conformational landscape. researchgate.net For example, in some 2-fluorobenzoic acids, an n(F) → σ*(O-H) interaction, a form of intramolecular hydrogen bond, has been shown to be stabilizing by 3.4 to 3.9 kcal/mol. researchgate.net While the specific values for this compound would require dedicated calculations, the principles derived from analogous systems are directly applicable.

Table 1: Anticipated Major Hyperconjugative Interactions in a Chair Conformer of this compound (Based on NBO Analysis of Analogous Systems)

| Donor Orbital | Acceptor Orbital | Expected Significance | Conformational Dependence |

|---|---|---|---|

| σ(C-H) | σ(C-F) | High | Strongly dependent on the anti-periplanar or gauche arrangement of the C-H and C-F bonds. |

| σ(C-C) | σ(C-F) | Moderate | Dependent on the alignment of the ring's C-C bonds with the C-F bond. |

| n(O) of C=O | σ(C-COOH) | Moderate | Influenced by the orientation of the carboxylic acid group relative to the ring. |

| n(O) of OH | σ(C-C) | Low to Moderate | Dependent on the rotational position of the hydroxyl group. |

Electrostatic Potential and Dipole Moment Calculations

The introduction of a fluorine atom and a carboxylic acid group significantly alters the electronic distribution within the cyclohexane ring, leading to a complex electrostatic potential surface and a notable molecular dipole moment. These properties are critical for understanding intermolecular interactions and the molecule's behavior in a polar environment.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. researchgate.netyoutube.com For this compound, these maps would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

Negative Regions: The most negative potential is expected to be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. researchgate.net A region of lesser negative potential would also be associated with the fluorine atom. researchgate.net These electron-rich areas are susceptible to electrophilic attack and are key sites for hydrogen bonding.

Positive Regions: Positive potential would be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atoms on the cyclohexane ring, particularly those adjacent to the fluorine and carboxylic acid substituents, would also exhibit some degree of positive potential.

The specific shape and intensity of these potential regions would vary between different conformers, influencing their relative stability and interaction with other molecules.

The calculated dipole moment is highly sensitive to the molecular conformation. Different spatial arrangements of the fluorine and carboxylic acid groups in the various conformers (e.g., axial vs. equatorial) will result in different vector sums of the bond dipoles, leading to distinct molecular dipole moments. For instance, studies on cis and trans isomers of similar molecules show significant differences in their calculated dipole moments. researchgate.net The conformer with the larger dipole moment is expected to be more stabilized in polar solvents.

Table 2: Predicted Electrostatic Properties for Conformers of this compound

| Property | Predicted Characteristics | Influencing Factors |

|---|---|---|

| Negative Electrostatic Potential | Strongest around the carbonyl and hydroxyl oxygens; weaker around the fluorine atom. researchgate.net | Electronegativity of O and F; presence of lone pairs. |

| Positive Electrostatic Potential | Strongest on the hydroxyl hydrogen; weaker on the ring hydrogens. | Polarization of O-H and C-H bonds. |

| Dipole Moment Magnitude | Varies significantly between conformers. Expected to be substantial due to polar C-F and C=O bonds. | Relative orientation (axial/equatorial, cis/trans) of the fluorine and carboxylic acid groups. researchgate.net |

Explicit and Implicit Solvation Models

The conformational equilibrium of this compound can be significantly influenced by the solvent environment. Computational solvation models are employed to simulate these effects and predict how the presence of a solvent alters the relative energies of different conformers. These models are generally categorized as either explicit or implicit.

Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD), treat the solvent as a continuous medium with a characteristic dielectric constant. mdpi.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. Implicit models are computationally efficient and are well-suited for capturing the bulk electrostatic effects of the solvent. researchgate.net For a polar molecule like this compound, implicit models would predict a greater stabilization of conformers with larger dipole moments in polar solvents.

Explicit Solvation Models: In contrast, explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules (e.g., water, methanol). The interactions between the solute and each solvent molecule are then calculated using quantum mechanics or molecular mechanics. This approach allows for the detailed modeling of specific short-range interactions, such as hydrogen bonding, which are crucial for the carboxylic acid group. mdpi.com However, explicit models are computationally much more demanding due to the increased number of atoms and the need to sample numerous solvent configurations. researchgate.net

For this compound, a comprehensive understanding of solvation effects would ideally involve both types of models. Implicit models can provide a good first approximation of the solvent effect on the conformational equilibrium. Explicit models, particularly for protic solvents like water, would be necessary to accurately describe the specific hydrogen bonding network around the carboxylic acid and fluorine substituents and its impact on their orientation and stability. The interaction energies are often found to be lower in explicit models compared to implicit ones due to the non-covalent interactions between the solvent molecules themselves. mdpi.com